molecular formula C14H12INO2 B3184454 p-Tolyl 2-amino-5-iodobenzoate CAS No. 1131587-20-6

p-Tolyl 2-amino-5-iodobenzoate

Cat. No.: B3184454
CAS No.: 1131587-20-6
M. Wt: 353.15 g/mol
InChI Key: JBQVXJSJCOOCGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Tolyl 2-amino-5-iodobenzoate is an aromatic ester derivative characterized by a benzoate core substituted with an amino group at position 2, an iodine atom at position 5, and a p-tolyl ester group.

Properties

CAS No.

1131587-20-6

Molecular Formula

C14H12INO2

Molecular Weight

353.15 g/mol

IUPAC Name

(4-methylphenyl) 2-amino-5-iodobenzoate

InChI

InChI=1S/C14H12INO2/c1-9-2-5-11(6-3-9)18-14(17)12-8-10(15)4-7-13(12)16/h2-8H,16H2,1H3

InChI Key

JBQVXJSJCOOCGZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2)I)N

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2)I)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare p-Tolyl 2-amino-5-iodobenzoate with structurally related compounds, focusing on molecular features, physical properties, and functional differences.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents (Position) Melting Point (°C) Boiling Point (°C) Key References
This compound C₁₄H₁₂INO₂ 353.16* -I (5), -NH₂ (2), p-tolyl ester (COO-) N/A N/A
p-Tolyl 2-amino-5-bromobenzoate C₁₄H₁₂BrNO₂ 306.16* -Br (5), -NH₂ (2), p-tolyl ester N/A N/A
Methyl 2-amino-5-iodobenzoate C₈H₈INO₂ 277.06 -I (5), -NH₂ (2), methyl ester 85 335.9 (predicted)
Methyl 2-amino-4-methyl-5-iodobenzoate C₉H₁₀INO₂ 291.09 -I (5), -NH₂ (2), -CH₃ (4), methyl ester N/A N/A
Ethyl 4-amino-2-chloro-5-iodobenzoate C₉H₉ClINO₂ 327.54 -I (5), -NH₂ (4), -Cl (2), ethyl ester N/A N/A

*Calculated based on molecular formula.

Impact of Halogen Substitution

  • Iodine vs. Bromine: Replacing iodine with bromine in the 5-position (as seen in p-Tolyl 2-amino-5-bromobenzoate) reduces molecular weight (~47 g/mol difference) and alters electronic properties.
  • Chlorine Substitution: Ethyl 4-amino-2-chloro-5-iodobenzoate introduces chlorine at position 2, which increases electronegativity and may influence regioselectivity in synthetic reactions .

Ester Group Variations

  • p-Tolyl vs. Methyl/Esters: The p-tolyl group (C₆H₄CH₃) in the target compound confers higher lipophilicity compared to methyl or ethyl esters, likely enhancing membrane permeability in biological systems. Methyl esters (e.g., Methyl 2-amino-5-iodobenzoate) exhibit lower molecular weights and higher predicted boiling points (~335.9°C), suggesting differences in volatility .

Functional Implications

  • Pharmaceutical Applications: Methyl 2-amino-5-iodobenzoate is categorized under aromatic esters and anilines, indicating utility as a synthetic intermediate for drug candidates. The p-tolyl variant’s increased lipophilicity may improve bioavailability in hydrophobic environments .
  • Synthetic Flexibility: Ethyl 4-amino-2-chloro-5-iodobenzoate demonstrates the role of multiple substituents in directing electrophilic substitution or cross-coupling reactions, a feature relevant to medicinal chemistry .

Q & A

Q. What are the recommended synthetic routes for p-Tolyl 2-amino-5-iodobenzoate, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via esterification of 2-amino-5-iodobenzoic acid with p-tolyl alcohol under acidic catalysis. Key steps include:
  • Refluxing the reaction mixture in glacial acetic acid (12–24 hours) .
  • Monitoring reaction progress via TLC (e.g., silica gel plates, ethyl acetate/hexane mobile phase) .
  • Purification using recrystallization (ethanol) or column chromatography (silica gel, gradient elution) .
    Optimization Strategies :
  • Increase molar equivalents of p-tolyl alcohol to drive esterification.
  • Use Dean-Stark apparatus to remove water and shift equilibrium.
  • Test alternative catalysts (e.g., H₂SO₄ vs. TsOH) to reduce side products.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine the following analytical techniques:
  • Melting Point Analysis : Compare observed mp (e.g., 219–221°C) with literature values .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm ester linkage (δ ~4.3 ppm for methylene protons) and aromatic substitution patterns .
  • IR : Validate amine (-NH₂, ~3400 cm⁻¹) and ester (C=O, ~1720 cm⁻¹) functional groups .
  • HPLC : Assess purity (>95%) using a C18 column and UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for this compound?

  • Methodological Answer : Contradictions in spectral data often arise from impurities or isomerism. Address this by:
  • Repurification : Re-crystallize or perform flash chromatography to eliminate byproducts .
  • Multi-Technique Cross-Validation :
  • Compare NMR with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .
  • Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in aromatic regions .
  • Computational Modeling : Simulate NMR spectra using DFT (e.g., Gaussian software) to match experimental data .
    AI助科研之如何使用在问辅助实验(六)
    01:26

Q. What strategies are effective for evaluating the biological activity of this compound, such as enzyme inhibition or cytotoxicity?

  • Methodological Answer : Design assays based on structural analogs (e.g., triazole or imidazole derivatives):
  • COX-2 Inhibition :
  • Use a fluorometric assay with purified COX-2 enzyme and SC-560 as a positive control .
  • Calculate IC₅₀ values via dose-response curves (concentration range: 0.1–100 µM) .
  • Cytotoxicity Screening :
  • Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .
  • Include cisplatin as a reference compound and normalize viability to untreated controls .

Q. How can computational models predict the reactivity or stability of this compound in different environments?

  • Methodological Answer : Leverage quantum mechanics/molecular mechanics (QM/MM) and docking studies:
  • Reactivity Prediction :
  • Calculate Fukui indices to identify nucleophilic/electrophilic sites .
  • Simulate hydrolysis kinetics under varying pH using molecular dynamics .
  • Stability in Solvents :
  • Perform DFT calculations (e.g., B3LYP/6-31G*) to assess solvation free energies in ethanol vs. DMSO .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the synthetic yield of this compound?

  • Methodological Answer : Contradictions may stem from varying reaction conditions. Systematically test:
  • Catalyst Loading : Compare yields at 5 mol% vs. 10 mol% H₂SO₄ .
  • Temperature : Reflux (110°C) vs. microwave-assisted synthesis (80°C, 30 minutes) .
  • Solvent Polarity : Test acetic acid vs. DMF to optimize esterification efficiency .
    Documentation : Tabulate yields, purity, and characterization data for cross-study comparisons .

Methodological Tables

Q. Table 1. Key Analytical Parameters for p-Tolyl 2-amino-5-iodobenzoate

ParameterMethod/ValueReference
Melting Point219–221°C
HPLC Purity>95% (C18, 254 nm)
¹H NMR (CDCl₃)δ 7.8 (d, J=8 Hz, Ar-H), 4.3 (s, OCH₂)
IR (KBr)3400 cm⁻¹ (NH₂), 1720 cm⁻¹ (C=O)

Q. Table 2. Biological Assay Design

Assay TypeProtocol SummaryReference
COX-2 InhibitionFluorometric assay, IC₅₀ via SC-560 control
CytotoxicityMTT assay (HeLa cells, 48h exposure)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.